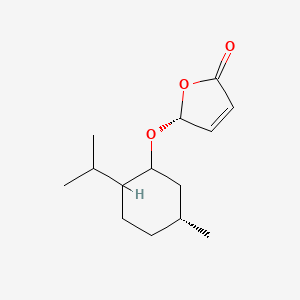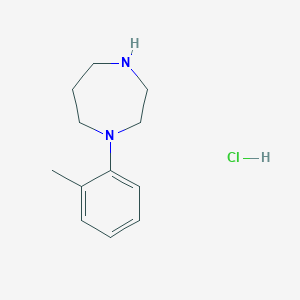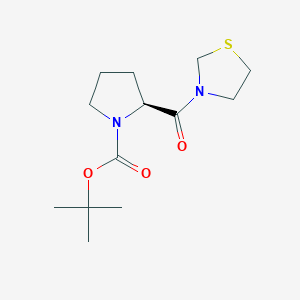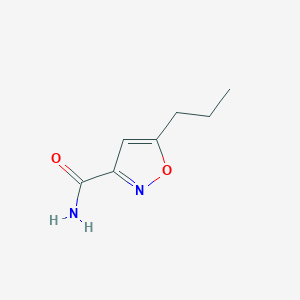
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate is a chemical compound that features a sulfurothioate group attached to a 4-methoxybenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate typically involves the reaction of 4-methoxybenzyl chloride with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfurothioate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfurothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate involves its interaction with specific molecular targets. The sulfurothioate group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- S-(4-Methoxybutyl) O-hydrogen sulfurothioate
- S-(4-Methoxyphenyl) O-hydrogen sulfurothioate
Uniqueness
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4-methoxybenzyl group enhances its stability and solubility compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H10O4S2 |
|---|---|
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1-methoxy-4-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2/c1-12-8-4-2-7(3-5-8)6-13-14(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
Clave InChI |
YNHKJGVHGJSAAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)

![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)

![1-Oxaspiro[4.4]nonan-7-amine](/img/structure/B15206132.png)
![(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B15206145.png)

![(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B15206160.png)



